Propan-2-yl 5-(3-fluorophenyl)-7-methyl-2-[(2-methylpropyl)sulfanyl]-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate
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Overview
Description
PROPAN-2-YL 5-(3-FLUOROPHENYL)-7-METHYL-2-[(2-METHYLPROPYL)SULFANYL]-4-OXO-3H,4H,5H,8H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLATE is a complex organic compound that belongs to the pyrido[2,3-d]pyrimidine class This compound is characterized by its unique structure, which includes a fluorophenyl group, a methyl group, and a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PROPAN-2-YL 5-(3-FLUOROPHENYL)-7-METHYL-2-[(2-METHYLPROPYL)SULFANYL]-4-OXO-3H,4H,5H,8H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions, making it suitable for synthesizing complex molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, which is essential for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
PROPAN-2-YL 5-(3-FLUOROPHENYL)-7-METHYL-2-[(2-METHYLPROPYL)SULFANYL]-4-OXO-3H,4H,5H,8H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLATE undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halogens, amines
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols.
Scientific Research Applications
PROPAN-2-YL 5-(3-FLUOROPHENYL)-7-METHYL-2-[(2-METHYLPROPYL)SULFANYL]-4-OXO-3H,4H,5H,8H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLATE has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of PROPAN-2-YL 5-(3-FLUOROPHENYL)-7-METHYL-2-[(2-METHYLPROPYL)SULFANYL]-4-OXO-3H,4H,5H,8H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrido[2,3-d]pyrimidine derivatives, such as:
Uniqueness
PROPAN-2-YL 5-(3-FLUOROPHENYL)-7-METHYL-2-[(2-METHYLPROPYL)SULFANYL]-4-OXO-3H,4H,5H,8H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C22H26FN3O3S |
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Molecular Weight |
431.5 g/mol |
IUPAC Name |
propan-2-yl 5-(3-fluorophenyl)-7-methyl-2-(2-methylpropylsulfanyl)-4-oxo-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C22H26FN3O3S/c1-11(2)10-30-22-25-19-18(20(27)26-22)17(14-7-6-8-15(23)9-14)16(13(5)24-19)21(28)29-12(3)4/h6-9,11-12,17H,10H2,1-5H3,(H2,24,25,26,27) |
InChI Key |
FHIJWBAVZBHVDX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C2=C(N1)N=C(NC2=O)SCC(C)C)C3=CC(=CC=C3)F)C(=O)OC(C)C |
Origin of Product |
United States |
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